molecular formula C8H16N2O3 B6619124 N'-hydroxy-2-(oxan-2-yloxy)propanimidamide CAS No. 1807888-12-5

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide

Cat. No. B6619124
CAS RN: 1807888-12-5
M. Wt: 188.22 g/mol
InChI Key: MDKOTUWKLFDRFV-UHFFFAOYSA-N
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Description

N-hydroxy-2-(oxan-2-yloxy)propanimidamide, also referred to as N-HOP, is an organic compound with a structure consisting of an amide group and an oxan-2-yloxy group. N-HOP is used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in enzyme-catalyzed reactions, and a drug delivery agent. N-HOP has been studied extensively and has been found to have several biochemical and physiological effects.

Scientific Research Applications

N-HOP has several scientific research applications, including as a reagent in organic synthesis, a catalyst in enzyme-catalyzed reactions, and a drug delivery agent. As a reagent in organic synthesis, N-HOP can be used to synthesize a variety of compounds, such as amides, esters, and amines. As a catalyst in enzyme-catalyzed reactions, N-HOP can be used to catalyze the hydrolysis of proteins and peptides. As a drug delivery agent, N-HOP can be used to deliver drugs to targeted areas of the body, such as the brain or the liver.

Mechanism of Action

N-HOP acts as a catalyst in enzyme-catalyzed reactions by forming a complex with the enzyme. This complex then binds to the substrate, which is the molecule that is being acted upon by the enzyme. The enzyme-N-HOP complex then catalyzes the reaction, resulting in the formation of a product.
Biochemical and Physiological Effects
N-HOP has been found to have several biochemical and physiological effects. In vitro studies have shown that N-HOP can inhibit the growth of cancer cells and induce apoptosis in cancer cells. In vivo studies have shown that N-HOP can reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-HOP has several advantages for laboratory experiments. It is relatively easy to synthesize, it is stable, and it is non-toxic. Additionally, N-HOP has been found to be an effective catalyst in enzyme-catalyzed reactions. However, N-HOP also has some limitations for laboratory experiments. It is relatively expensive, and it can be difficult to purify. Additionally, N-HOP is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-HOP. One potential direction is to investigate the effects of N-HOP on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, research could be conducted on the use of N-HOP as a drug delivery agent for other drugs, such as antibiotics and antivirals. Furthermore, research could be conducted on the use of N-HOP in the synthesis of other compounds, such as peptides and nucleotides. Finally, research could be conducted on the mechanism of action of N-HOP, in order to better understand how it works and how it can be used more effectively.

Synthesis Methods

N-HOP can be synthesized using a variety of methods, including anhydrous hydrogenation, anhydrous hydrolysis, and anhydrous hydrolysis-hydrogenation. Anhydrous hydrogenation is the most commonly used method for synthesizing N-HOP, as it is relatively simple and efficient. The reaction involves the use of hydrogen gas in the presence of a catalyst, such as nickel or palladium, and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of between 80 and 100°C and a pressure of between 1 and 10 bar. The reaction typically yields N-HOP in a purity of greater than 99%.

properties

IUPAC Name

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(8(9)10-11)13-7-4-2-3-5-12-7/h6-7,11H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOTUWKLFDRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)OC1CCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)OC1CCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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